Estriol 3-sulfate 16-glucuronide is a significant metabolite of estriol, a naturally occurring estrogen primarily produced during pregnancy. This compound is formed through the conjugation of estriol with sulfate and glucuronic acid, enhancing its solubility and facilitating excretion. Estriol itself is synthesized in the placenta from dehydroepiandrosterone sulfate, which is converted to estriol via several enzymatic steps involving hydroxylation and aromatization processes. Estriol 3-sulfate 16-glucuronide is classified as an estrogen derivative, specifically a steroid hormone conjugate.
Estriol is produced predominantly in the placenta during pregnancy and is derived from the fetal adrenal glands' secretion of dehydroepiandrosterone sulfate. The classification of estriol 3-sulfate 16-glucuronide falls under:
This compound is recognized for its role in hormonal regulation and metabolic processes, particularly during pregnancy.
The synthesis of estriol 3-sulfate 16-glucuronide involves several key steps:
Estriol 3-sulfate 16-glucuronide has a complex molecular structure characterized by:
The stereochemistry of this compound is crucial for its biological activity, influencing how it interacts with estrogen receptors .
Estriol 3-sulfate 16-glucuronide participates in several chemical reactions:
These reactions are essential for maintaining hormonal balance and facilitating the excretion of excess hormones .
The mechanism of action for estriol 3-sulfate 16-glucuronide primarily involves its interaction with estrogen receptors:
Estriol 3-sulfate 16-glucuronide has several scientific applications:
This compound plays a crucial role in understanding estrogen metabolism and its implications for health during pregnancy and beyond .
Estriol 3-sulfate 16-glucuronide (E3S16G) is a diconjugated steroid metabolite formed through sequential sulfation and glucuronidation of estriol. Its systematic IUPAC name is (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-{[(1S,10R,11S,13R,14R,15S)-14-hydroxy-15-methyl-5-(sulfooxy)tetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-13-yl]oxy}oxane-2-carboxylic acid. The compound features a sulfate group at the C3 position and a glucuronosyl moiety at the C16α position of the estriol backbone [2] [7]. Its molecular formula is C24H32O12S, with a molar mass of 544.57 g/mol [7]. As an amphipathic molecule, it exhibits both hydrophilic (conjugates) and hydrophobic (steroid nucleus) domains, enabling specific interactions with transport proteins and metabolic enzymes.
Table 1: Chemical Identity of Estriol 3-Sulfate 16-Glucuronide
Property | Value |
---|---|
CAS Registry Number | 4661-65-8 |
Molecular Formula | C24H32O12S |
Molar Mass | 544.57 g/mol |
IUPAC Name | (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-{[(1S,10R,11S,13R,14R,15S)-14-hydroxy-15-methyl-5-(sulfooxy)tetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-13-yl]oxy}oxane-2-carboxylic acid |
Synonyms | Estriol 3-sulfate 16α-glucuronide; Estriol-3-sulfate-16-glucosiduronate |
The discovery of E3S16G is intertwined with early 20th-century endocrinology. In 1928, Schering introduced Progynon, the first commercial estrogen product, derived initially from human placental extracts and later from pregnancy urine [3] [6]. By 1930, Ayerst's Emmenin emerged as a similar preparation, marketed as an oral therapy for menopausal symptoms. These products contained a complex mixture of water-soluble estrogen conjugates, later identified as predominantly estriol glucuronides (35–46%) and estriol sulfates (15–22%), with E3S16G as a significant component [2] [3]. These formulations demonstrated unexpected oral activity compared to unconjugated estrogens, attributed to enzymatic reactivation in tissues expressing β-glucuronidase and steroid sulfatase [3] [6]. Economic pressures drove a transition to equine-derived conjugates (Premarin, introduced in 1941), but E3S16G remained pivotal in establishing the pharmacological relevance of steroid conjugates [3] [6].
E3S16G serves as a critical metabolic node in estrogen homeostasis, particularly during pregnancy:
Table 2: Distribution of Estriol Conjugates in Late Pregnancy
Conjugate Type | Proportion in Urine | Primary Elimination Route |
---|---|---|
Estriol Glucuronides | 35–46% | Urinary |
Estriol 3-Sulfate | 15–22% | Biliary/Urinary |
Estriol 3-Sulfate 16-Glucuronide | Significant component | Biliary (enterohepatic cycling) |
The intricate metabolism and transport of E3S16G underscore its role as a dynamic reservoir for localized estrogen delivery and a biomarker for fetal-placental health [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7